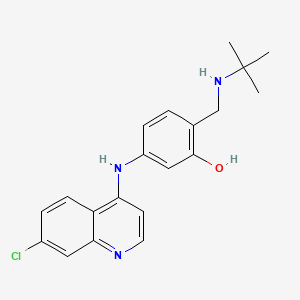

N-tert-butyl isoquine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It was designed as an alternative to amodiaquine, with the aim of reducing toxicity while maintaining or enhancing antimalarial efficacy . This compound has shown promising results in preclinical studies and has been evaluated for its potential to treat malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl isoquine involves a two-step process starting from readily available starting materials. The key step in the synthesis is the Mannich reaction, which initially faced challenges due to low yields and purity . optimized reaction conditions were developed to address these issues, resulting in the successful production of multi-kilogram quantities of this compound with high purity and yield .

Industrial Production Methods: The industrial production of this compound follows the optimized synthetic route, ensuring scalability and cost-effectiveness. The process involves careful control of reaction conditions to maintain the stability of the compound and achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: N-tert-butyl isoquine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinone-imine derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the amino and tert-butyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinone-imine derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted isoquine derivatives.

Wissenschaftliche Forschungsanwendungen

N-tert-butyl isoquine has several scientific research applications, including:

Chemistry: Used as a model compound for studying the structure-activity relationships of 4-aminoquinolines.

Biology: Investigated for its effects on the life cycle stages of Plasmodium falciparum and other parasites.

Medicine: Evaluated as a potential antimalarial drug with reduced toxicity compared to existing treatments.

Industry: Explored for its potential use in developing new antimalarial therapies and combination treatments.

Wirkmechanismus

N-tert-butyl isoquine exerts its antimalarial effects by interfering with the heme detoxification process in Plasmodium falciparum. The compound binds to heme, preventing its polymerization into hemozoin, which is toxic to the parasite. This leads to the accumulation of toxic heme within the parasite, ultimately causing its death . The molecular targets and pathways involved include the digestive vacuole of the parasite, where heme detoxification occurs .

Vergleich Mit ähnlichen Verbindungen

Chloroquine: A widely used antimalarial with a similar mechanism of action but higher toxicity.

Amodiaquine: Another 4-aminoquinoline with potent antimalarial activity but associated with toxicity issues.

Piperaquine: A related compound with a longer half-life and used in combination therapies.

Uniqueness of N-tert-butyl Isoquine: this compound stands out due to its improved pharmacokinetic and pharmacodynamic profiles compared to isoquine and other 4-aminoquinolines. It has shown superior activity against chloroquine-resistant strains and reduced toxicity, making it a promising candidate for further development.

Eigenschaften

CAS-Nummer |

459133-38-1 |

|---|---|

Molekularformel |

C20H22ClN3O |

Molekulargewicht |

355.9 g/mol |

IUPAC-Name |

2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol |

InChI |

InChI=1S/C20H22ClN3O/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18/h4-11,23,25H,12H2,1-3H3,(H,22,24) |

InChI-Schlüssel |

ZVMMVSSEAMUNGI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10800617.png)

![(4R)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/structure/B10800627.png)

![(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate](/img/structure/B10800628.png)

![(S)-N-(2-(1-(Chloromethyl)-5-hydroxy-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)-1H-indol-5-yl)-5-(3-mercaptopropanamido)-1H-indole-2-carboxamide](/img/structure/B10800636.png)

![Ammonium (1R,2S,4R,5R,6R)-4-((1H-1,2,4-triazol-5-yl)thio)-2-((S)-2-aminopropanamido)-2-carboxybicyclo[3.1.0]hexane-6-carboxylate hydrate](/img/structure/B10800650.png)

![6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B10800652.png)

![6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B10800680.png)

![N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride](/img/structure/B10800700.png)

![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B10800712.png)

![(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrate](/img/structure/B10800717.png)

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B10800725.png)